N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Overview
Description
The compound N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is not explicitly detailed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and properties. For instance, paper describes a compound with dopaminergic properties, which is a 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamine. This compound shares a similar thiazolamine structure and an alkyl group attached to a nitrogen atom, which is a common feature in the class of compounds being analyzed.
Synthesis Analysis
The synthesis of related compounds involves the attachment of an alkyl group to a nitrogen atom within a heterocyclic ring. In paper , the synthesis of 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine is described, which may involve steps such as alkylation, cyclization, and functional group transformations to achieve the desired thiazolamine core with a propyl substituent. Although the exact synthesis of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine is not provided, similar synthetic strategies could be inferred.
Molecular Structure Analysis
The molecular structure of compounds in this class typically includes a heterocyclic ring system with nitrogen atoms, as seen in the thiazolamine structure mentioned in paper . The presence of a propyl group and the specific arrangement of nitrogen atoms within the ring system are crucial for the biological activity of these compounds. The molecular structure is likely to influence the pharmacological properties by affecting the compound's ability to interact with biological targets such as dopamine receptors.
Chemical Reactions Analysis
The chemical reactions involving compounds like N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine would be centered around their reactivity with biological systems. As indicated in paper , the dopaminergic activity suggests that these compounds can interact with dopamine receptors, potentially leading to various central nervous system effects. The specific chemical reactions would depend on the functional groups present in the molecule and their interaction with the biological environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. In paper , the dopaminergic properties suggest that the compound is bioactive and can cross the blood-brain barrier, which implies certain solubility and lipophilicity characteristics. The stability of the compound would be influenced by the presence of the thiazolamine ring and the saturation level of the six-membered ring. The reactivity would be determined by the functional groups present and their ability to participate in biological interactions.
Scientific Research Applications
Neuroprotective Potential
- Application in Amyotrophic Lateral Sclerosis (ALS) Treatment : N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, also known as KNS‐760704 or dexpramipexole, is being developed for treating ALS. Its neuroprotective properties have been demonstrated in multiple in vitro and in vivo assays, particularly in the G93A‐SOD1 mutant mouse model. The compound's mechanism involves maintaining mitochondrial function and it has shown promise in reducing the production of reactive oxygen species and attenuating apoptotic pathways (Gribkoff & Bozik, 2008).
Pharmacokinetic Studies
- Safety and Pharmacokinetics : Dexpramipexole has undergone phase 1 clinical studies to assess its safety, tolerability, and pharmacokinetics in healthy adults. The findings indicated that the drug is well-tolerated, rapidly absorbed, and mostly eliminated in urine as an unchanged parent drug. These studies supported further evaluation of the compound's therapeutic potential in neurodegenerative diseases like ALS (Bozik et al., 2011).
Chemical Synthesis and Stability
- Synthesis and Stability Analysis : The synthesis, identification, and characterization of drug-excipient interaction degradation impurities related to pramipexole, a compound structurally related to N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, have been studied. This research provides insights into the chemical stability and degradation pathways of related compounds (Al-Rifai et al., 2022).
Potential in Corrosion Inhibition
- Corrosion Inhibition : Studies on benzothiazole derivatives, which include structural elements of N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, have demonstrated their potential as corrosion inhibitors for carbon steel in acidic environments. These derivatives show high efficiency and could be useful in various industrial applications (Hu et al., 2016).
Antitumor Activity
- Antitumor Properties : Research on benzothiazole derivatives has also explored their antitumor potential. Certain synthesized benzothiazole compounds have shown significant inhibitory effects on the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
Copolymer Applications
- Use in Polymer Synthesis : Benzothiazole derivatives have been used in the synthesis of novel imide-aryl ether benzothiazole copolymers, demonstrating valuable properties like high thermal stability and good mechanical performance. This research highlights the utility of benzothiazole derivatives in advanced material science (Hedrick, 1992).
properties
IUPAC Name |
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9091527, DTXSID90274450 | |
Record name | (+/-)-Pramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
CAS RN |
104617-86-9, 104678-86-6 | |
Record name | 4,5,6,7-Tetrahydro-N6-propyl-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+/-)-Pramipexole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9091527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro-N6-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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